molecular formula C9H12ClNO B3308560 (S)-2-amino-3-(3-chlorophenyl)propan-1-ol CAS No. 938462-28-3

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol

Cat. No.: B3308560
CAS No.: 938462-28-3
M. Wt: 185.65 g/mol
InChI Key: DDOXQIODUSXROP-VIFPVBQESA-N
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Description

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol with a molecular formula of C9H12ClNO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring. It is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-chloropropiophenone using chiral catalysts or biocatalysts to achieve the desired stereochemistry. For example, the reduction can be carried out using lithium aluminum hydride (LiAlH4) in anhydrous ether to yield the amino alcohol .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often employ chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing various physiological processes. For example, it may interact with nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-3-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    3-amino-3-(4-chlorophenyl)propan-1-ol: A structural isomer with the chlorine atom in a different position on the aromatic ring.

    2-amino-3-(3-bromophenyl)propan-1-ol: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the chlorinated aromatic ring, which can influence its reactivity and biological activity. The specific arrangement of functional groups allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

(S)-2-amino-3-(3-chlorophenyl)propan-1-ol, commonly referred to as a chiral amino alcohol, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClN
  • Molecular Weight : 171.65 g/mol
  • Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl moiety, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and hydroxyl groups enable the formation of hydrogen bonds, while the chlorophenyl group enhances lipophilicity, facilitating membrane permeability and intracellular access.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thus preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that it can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest its potential use as an antibacterial agent in clinical settings.

Antiproliferative Effects

The compound has shown significant antiproliferative effects against cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : Exhibited IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation.

The mechanism appears to involve disruption of microtubule dynamics or modulation of critical signaling pathways related to cell growth and survival.

Case Studies

  • Antimalarial Activity : A series of studies have evaluated related compounds for their antimalarial properties against Plasmodium falciparum. While this compound itself showed moderate activity, structural analogs demonstrated enhanced efficacy with IC50 values ≤25 μM against both chloroquine-sensitive and resistant strains .
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Research Findings Summary

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Notable findings include:

  • Enhanced Anticancer Activity : Structural modifications have resulted in compounds with improved potency against various cancer cell lines .
  • Increased Selectivity : Some derivatives show increased selectivity towards specific targets, minimizing off-target effects observed with the parent compound.

Properties

IUPAC Name

(2S)-2-amino-3-(3-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOXQIODUSXROP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288906
Record name (βS)-β-Amino-3-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938462-28-3
Record name (βS)-β-Amino-3-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938462-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-Amino-3-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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